sodium;naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium naphthalene-1-carboxylate is an organic compound that belongs to the class of sodium carboxylates. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylate group attached to the naphthalene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium naphthalene-1-carboxylate can be synthesized through the reaction of naphthalene-1-carboxylic acid with sodium hydroxide. The reaction typically involves dissolving naphthalene-1-carboxylic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of sodium naphthalene-1-carboxylate .
Industrial Production Methods: In industrial settings, the production of sodium naphthalene-1-carboxylate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Mechanochemical synthesis, which involves grinding the reactants together without the use of bulk solvents, has also been explored as a green and efficient method for producing sodium carboxylates .
Chemical Reactions Analysis
Types of Reactions: Sodium naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylate under specific conditions.
Reduction: Sodium naphthalene-1-carboxylate can act as a reducing agent, particularly in the presence of strong reducing agents like lithium aluminum hydride.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alcohols and amines are used in esterification and amidation reactions, respectively.
Major Products:
Oxidation: Naphthalene-1,2-dicarboxylate
Reduction: Naphthalene-1-carboxaldehyde
Substitution: Naphthalene-1-carboxylate esters and amides
Scientific Research Applications
Sodium naphthalene-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of sodium naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Sodium naphthalene-1-carboxylate can be compared with other sodium carboxylates, such as sodium benzoate and sodium salicylate:
Sodium Benzoate: Unlike sodium naphthalene-1-carboxylate, sodium benzoate is derived from benzoic acid and is commonly used as a food preservative.
Sodium Salicylate: This compound is derived from salicylic acid and is used in the pharmaceutical industry for its analgesic and anti-inflammatory properties.
Uniqueness: Sodium naphthalene-1-carboxylate is unique due to its polycyclic aromatic structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
29158-38-1 |
---|---|
Molecular Formula |
C11H7NaO2 |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
sodium;naphthalene-1-carboxylate |
InChI |
InChI=1S/C11H8O2.Na/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,12,13);/q;+1/p-1 |
InChI Key |
WEGDVNIPLOLRJC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.